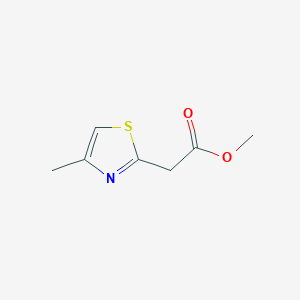

Methyl (4-methyl-1,3-thiazol-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)3-7(9)10-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVVMHZOBFCPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427879 | |

| Record name | methyl (4-methyl-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117840-81-0 | |

| Record name | methyl (4-methyl-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (4-methyl-1,3-thiazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of Methyl (4-methyl-1,3-thiazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, synthesis, and spectral characteristics, offering a valuable resource for researchers in the field.

Core Properties and Data

This compound, with the CAS number 117840-81-0, is a thiazole derivative. The thiazole ring is a common scaffold in many biologically active compounds. This compound is typically available as a white powder or liquid and has potential applications in the development of therapeutic agents[1].

Physicochemical Properties

While exhaustive experimental data for this specific compound is limited, the following table summarizes its known and predicted properties.

| Property | Value | Source/Notes |

| CAS Number | 117840-81-0 | [1] |

| Molecular Formula | C₇H₉NO₂S | |

| Molecular Weight | 171.22 g/mol | Calculated |

| Physical State | White powder or liquid | [1] |

| Purity | ≥99% | [1] |

| Storage | Sealed and preserved | [1] |

Safety Information

According to available safety data, this compound is classified as a substance that can cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols should be followed when handling this compound.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide[2][3]. For the synthesis of 2-substituted-4-methylthiazoles, a common starting material is an α-halo derivative of a β-ketoester.

Materials:

-

Methyl 3-chloroacetoacetate (or a similar α-haloketoester)

-

Thioacetamide

-

Solvent (e.g., ethanol, methanol)

-

Base (for neutralization, e.g., sodium carbonate solution)

Procedure:

-

Dissolve the α-haloketoester and thioacetamide in a suitable solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a weak base, which will likely cause the product to precipitate.

-

Isolate the crude product by filtration.

-

Purify the product by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and purification of a thiazole derivative via the Hantzsch synthesis.

Spectral Data

-

¹H NMR: Protons on the thiazole ring typically resonate in the aromatic region. Signals for the methyl group on the ring, the methylene group of the acetate moiety, and the methyl group of the ester would be expected in the upfield region.

-

¹³C NMR: The carbon atoms of the thiazole ring would appear in the downfield region characteristic of aromatic and heteroaromatic systems. The carbonyl carbon of the ester would also be in the downfield region, while the carbons of the methyl and methylene groups would be found upfield.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ).

Biological Activity and Potential Applications

Thiazole derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[4]. They are key components in a number of approved drugs. While specific biological data for this compound is not extensively documented, its structural similarity to other biologically active thiazoles suggests its potential as a scaffold for the design and synthesis of novel therapeutic agents. For instance, various 2-amino-1,3-thiazole derivatives have been investigated for applications in treating allergies, hypertension, inflammation, and infections[5].

The general mechanism of action for many thiazole-based drugs involves interaction with specific biological targets such as enzymes or receptors. The nature and position of substituents on the thiazole ring play a crucial role in determining the specific biological activity.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a biologically active thiazole derivative, highlighting potential points of intervention for a compound like this compound, should it exhibit such activity.

Conclusion

This compound is a thiazole derivative with potential for further investigation in the field of medicinal chemistry. While detailed experimental data is currently sparse, this guide provides a summary of the available information and a framework for its synthesis and potential biological evaluation. Further research is warranted to fully characterize its properties and explore its therapeutic potential.

References

- 1. (4-METHYL-THIAZOL-2-YL)-ACETIC ACID METHYL ESTER, CasNo.117840-81-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Methyl (4-methyl-1,3-thiazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 117840-81-0

Introduction

Methyl (4-methyl-1,3-thiazol-2-yl)acetate is a heterocyclic compound featuring a thiazole ring, a structural motif of significant interest in medicinal chemistry. The thiazole nucleus is a core component of numerous biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development based on the activities of structurally related molecules. While specific experimental data for this compound is limited in publicly accessible literature, this paper aims to provide a valuable resource by leveraging data from analogous structures.

Compound Data

A summary of the available physicochemical data for this compound and a closely related ethyl ester analog are presented below for comparative analysis.

| Property | This compound | (4-Methyl-Thiazol-2-Yl)-Acetic Acid Ethyl Ester |

| CAS Number | 117840-81-0[1][2][3][4] | 51221-43-3[5] |

| Molecular Formula | C7H9NO2S | C8H11NO2S |

| Molecular Weight | 171.22 g/mol | 185.24 g/mol [5] |

| Physical State | Not specified (likely liquid or low-melting solid) | Yellow liquid[5] |

| Boiling Point | Not available | 262.5 °C at 760 mmHg (calculated)[5] |

| Density | Not available | 1.174 g/cm³ (calculated)[5] |

Synthetic Protocol: A Generalized Hantzsch Thiazole Synthesis

The synthesis of 2-substituted thiazoles is commonly achieved through the Hantzsch thiazole synthesis, a well-established method involving the condensation of an α-haloketone with a thioamide.[1][2][3][4][6] For this compound, a plausible synthetic route would involve the reaction of a methyl 3-halo-2-oxobutanoate with a suitable thioamide, followed by esterification, or by direct condensation with a reagent already containing the acetate moiety. A representative experimental protocol based on similar preparations is detailed below.[7][8]

Reaction: Condensation of Methyl 3-chloro-2-oxobutanoate with Thioacetamide

Materials:

-

Methyl 3-chloro-2-oxobutanoate

-

Thioacetamide

-

Ethanol (or a similar suitable solvent)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in ethanol.

-

To this solution, add methyl 3-chloro-2-oxobutanoate (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Development

1. Anti-inflammatory and Cyclooxygenase (COX) Inhibition: Derivatives of 2-(thiazol-2-yl)phenyl]propionic acid have been prepared and shown to inhibit prostaglandin H synthetase (cyclooxygenase), exhibiting anti-inflammatory activity.[10] The substitution pattern, particularly a methyl group on the thiazole ring, was found to be favorable for this inhibitory activity. This suggests that this compound could serve as a valuable starting material or fragment for the development of novel anti-inflammatory agents.

2. Antimicrobial and Antifungal Agents: Thiazole derivatives are known to possess significant antibacterial and antifungal properties.[8][11] For instance, novel thiazole-based compounds have demonstrated potent activity against various bacterial and fungal strains, in some cases exceeding the efficacy of standard antibiotics.[11] The core structure of this compound could be a key building block in the synthesis of new antimicrobial agents.

3. Anticancer Activity: Various thiazole-containing compounds have been investigated for their anticancer properties.[9] They have been shown to exhibit cytotoxicity against several cancer cell lines. The development of novel thiazole derivatives remains an active area of research in oncology.

4. The "Magic Methyl" Effect: The introduction of a methyl group can significantly impact a molecule's pharmacological profile, a phenomenon often referred to as the "magic methyl" effect.[12] Methylation can influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. The 4-methyl group in the target compound could play a crucial role in its interaction with biological targets and its overall drug-like properties.

Caption: Potential therapeutic applications stemming from the thiazole core structure.

Conclusion

This compound, while not extensively studied as an individual entity, belongs to a class of compounds with immense potential in drug discovery. Its synthesis can likely be achieved through established methods like the Hantzsch reaction. Based on the broad bioactivity of the thiazole scaffold, this compound represents a valuable building block for the development of new therapeutic agents targeting a range of diseases, including inflammatory conditions, microbial infections, and cancer. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. youtube.com [youtube.com]

- 3. scribd.com [scribd.com]

- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. CAS # 51221-43-3, (4-Methyl-Thiazol-2-Yl)-Acetic Acid Ethyl Ester: more information. [ww.chemblink.com]

- 6. synarchive.com [synarchive.com]

- 7. tandfonline.com [tandfonline.com]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Methyl (4-methyl-1,3-thiazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Methyl (4-methyl-1,3-thiazol-2-yl)acetate. Due to the limited availability of data for the methyl ester, this document focuses on the closely related and more extensively documented ethyl ester, Ethyl (4-methyl-1,3-thiazol-2-yl)acetate, and outlines a protocol for its conversion to the target methyl ester.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a methyl acetate group at the 2-position. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties to its derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including antimicrobial and anticancer agents.

Table 1: Molecular Identifiers for Ethyl (4-methyl-1,3-thiazol-2-yl)acetate

| Identifier | Value |

| CAS Number | 51221-43-3 |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.24 g/mol |

| SMILES | CCOC(=O)CC1=NC(=CS1)C |

| InChI | InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-9-6(2)5-12-7/h5H,3-4H2,1-2H3 |

| InChIKey | QFXRMMDXBTYQKG-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of these compounds are crucial for their application in drug development, influencing factors such as solubility, bioavailability, and membrane permeability. The following table summarizes key computed and experimental data for Ethyl (4-methyl-1,3-thiazol-2-yl)acetate.

Table 2: Physicochemical Data for Ethyl (4-methyl-1,3-thiazol-2-yl)acetate

| Property | Value |

| Appearance | Yellow liquid |

| Boiling Point | 262.5 ± 23.0 °C at 760 mmHg |

| Density | 1.174 ± 0.06 g/cm³ |

| Refractive Index | 1.522 |

| Flash Point | 112.6 ± 22.6 °C |

| LogP (predicted) | 1.5 |

Synthesis and Experimental Protocols

The synthesis of 2-substituted-4-methylthiazoles is commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the acetate-substituted thiazole of interest, a variation of this reaction is employed.

Synthesis of Ethyl (4-methyl-1,3-thiazol-2-yl)acetate

A plausible synthetic route to Ethyl (4-methyl-1,3-thiazol-2-yl)acetate involves the reaction of ethyl 2-chloroacetoacetate with a suitable thioamide. However, a more direct and documented approach for a structurally related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, involves a one-pot reaction of ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea.[1] While this yields a different isomer, the principles can be adapted.

A general procedure for the synthesis of thiazole derivatives involves refluxing an α-halocarbonyl compound with a thioamide in a suitable solvent like ethanol.

Experimental Protocol: General Hantzsch Thiazole Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloketone (1 equivalent) and the thioamide (1-1.2 equivalents) in absolute ethanol.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-6 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Proposed Synthesis of this compound via Transesterification

The target methyl ester can be prepared from its ethyl ester precursor via a transesterification reaction. This is typically achieved by reacting the ethyl ester with an excess of methanol in the presence of an acid or base catalyst.

Experimental Protocol: Acid-Catalyzed Transesterification

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl (4-methyl-1,3-thiazol-2-yl)acetate in a large excess of anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%).

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or gas chromatography (GC) to observe the disappearance of the starting ethyl ester and the formation of the methyl ester.

-

Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Extraction: Remove the excess methanol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the resulting crude this compound by column chromatography or distillation.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compounds. The following tables summarize the expected and reported spectroscopic data for Ethyl (4-methyl-1,3-thiazol-2-yl)acetate.

Table 3: ¹H NMR Spectroscopic Data of Ethyl (4-methyl-1,3-thiazol-2-yl)acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.40 | Singlet | 3H | Thiazole-CH₃ |

| ~3.80 | Singlet | 2H | -CH₂ -COO- |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.80 | Singlet | 1H | Thiazole-H (at C5) |

Table 4: ¹³C NMR Spectroscopic Data of Ethyl (4-methyl-1,3-thiazol-2-yl)acetate

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -O-CH₂-CH₃ |

| ~17.0 | Thiazole-CH₃ |

| ~40.0 | -CH₂ -COO- |

| ~61.0 | -O-CH₂ -CH₃ |

| ~115.0 | Thiazole-C5 |

| ~148.0 | Thiazole-C4 |

| ~165.0 | Thiazole-C2 |

| ~170.0 | C =O |

Table 5: Mass Spectrometry Data of Ethyl (4-methyl-1,3-thiazol-2-yl)acetate

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular Ion) |

| 140 | [M - OCH₂CH₃]⁺ |

| 112 | [M - COOCH₂CH₃]⁺ |

Biological Activity and Applications

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound and its ethyl ester are not extensively reported in the literature. However, the thiazole scaffold is a key component in numerous pharmaceuticals. For instance, the thiazole ring is a core structure in some cyclin-dependent kinase (CDK) inhibitors, which are investigated for cancer therapy.

Given the lack of specific signaling pathway information for this molecule, a diagram illustrating the general synthetic workflow is provided below.

Visualizations

Synthesis Workflow

The following diagram illustrates the general Hantzsch synthesis for a 2-substituted-4-methylthiazole, followed by a proposed transesterification to yield the target methyl ester.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Thiazole Derivatives in Drug Discovery

The following diagram illustrates the logical relationship and progression from a core chemical scaffold to potential therapeutic applications, a common paradigm in drug discovery involving thiazole derivatives.

Caption: Logical progression of thiazole-based drug discovery.

References

An In-depth Technical Guide to Methyl (4-methyl-1,3-thiazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on Methyl (4-methyl-1,3-thiazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific methyl ester, this guide draws upon data from closely related analogs, including its corresponding ethyl ester and other isomers, to provide a thorough understanding of its synthesis, chemical properties, and potential biological activities.

Chemical Identity and Properties

This compound is a thiazole derivative with a methyl group at the 4-position of the thiazole ring and a methyl acetate group attached to the 2-position. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen, a scaffold known for its diverse biological activities.[1][2]

While specific experimental data for this compound is scarce, the properties of its close analog, Ethyl (4-methyl-1,3-thiazol-2-yl)acetate, provide valuable insights.

Table 1: Physicochemical Properties of Ethyl (4-methyl-1,3-thiazol-2-yl)acetate (CAS: 51221-43-3)

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂S | [3] |

| Molecular Weight | 185.24 g/mol | [3] |

| Density | 1.174 g/cm³ (calculated) | [3] |

| Boiling Point | 262.5 °C at 760 mmHg (calculated) | [3] |

| Flash Point | 112.6 °C (calculated) | [3] |

Data for other isomeric methyl esters is also available and presented for comparative purposes.

Table 2: Properties of Isomeric Thiazole Acetate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Reference |

| Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | 72054-60-5 | C₇H₁₀N₂O₂S | 186.23 | Melting Point: 111-113 °C | [4] |

| Methyl (2-methyl-1,3-thiazol-4-yl)acetate | 951626-43-0 | C₇H₉NO₂S | 171.22 | - | [5] |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not identified in the literature. However, based on established methods for the synthesis of analogous thiazole derivatives, a plausible synthetic route can be proposed. The most common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis.

Proposed Synthesis of (4-methyl-1,3-thiazol-2-yl)acetic acid

The synthesis would likely begin with the preparation of the corresponding carboxylic acid, (4-methyl-1,3-thiazol-2-yl)acetic acid, which can then be esterified.

Reaction Scheme:

A proposed two-step synthesis involves the Hantzsch reaction to form a related thiazole, followed by functional group manipulation to introduce the acetic acid moiety. A more direct, but potentially lower-yielding, approach would involve the direct condensation of a thioamide with a γ-halo-β-ketoester.

A plausible Hantzsch-type synthesis would involve the reaction of a thioamide with an α-haloketone. For the target structure, a suitable starting material would be a derivative of thioacetamide and a 3-halo-2-oxobutanoate.

General Experimental Protocol for Esterification

Once the (4-methyl-1,3-thiazol-2-yl)acetic acid is obtained, it can be converted to the methyl ester via standard esterification procedures, such as Fischer esterification.

Protocol:

-

Acid Dissolution: Dissolve (4-methyl-1,3-thiazol-2-yl)acetic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Proposed workflow for the esterification of (4-methyl-1,3-thiazol-2-yl)acetic acid.

Spectroscopic Data of Analogs

Table 3: Spectroscopic Data for Thiazole Analogs

| Compound | 1H NMR Data | 13C NMR Data | Mass Spec Data | Reference |

| (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL | (CDCl₃, 600 MHz): δ ppm 7.88 (2H, d, J = 7.92 Hz), 7.41 (3H, m), 4.79 (2H, s), 2.94 (1H, s), 2.41 (3H, s) | Not Available | Not Available | [6] |

| N-(4-methyl-1,3-thiazol-2-yl)-N'-phenylurea | Available, requires account to view full spectrum | Not Available | Not Available | [7] |

| 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide | Aromatic protons: δ 7.6–7.8 ppm (benzene), Thiazole protons: δ 6.9–7.1 ppm | Not Available | Expected [M+H]⁺ at m/z 283.35 | [8] |

Biological Activity and Potential Applications

The thiazole nucleus is a prominent scaffold in medicinal chemistry, with a wide range of documented biological activities.[2] Thiazole-containing compounds have been developed as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[9]

General Biological Profile of Thiazole Derivatives

-

Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer activity.[2] For instance, some derivatives have shown remarkable activity against various cancer cell lines, including colon carcinoma and lung cancer.[1]

-

Antimicrobial Activity: The thiazole ring is a key component of many antimicrobial drugs. Novel thiazole derivatives have shown significant antibacterial and antifungal properties, in some cases exceeding the efficacy of standard drugs.[1]

-

Anti-inflammatory Activity: Certain thiazole derivatives have been investigated for their anti-inflammatory properties.

-

Enzyme Inhibition: The thiazole moiety is known to interact with various enzymes, leading to their inhibition. This is a common mechanism of action for many drugs.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the broader class of thiazole-containing drugs often exerts its effects through the modulation of key cellular signaling pathways. For example, some anticancer thiazole derivatives are known to induce apoptosis (programmed cell death) in cancer cells.

Caption: Generalized signaling pathway for anticancer thiazole derivatives.

Conclusion

This compound is a molecule of interest due to its thiazole core, a well-established pharmacophore in drug discovery. While direct experimental data for this specific compound is limited, this guide has provided a comprehensive overview based on the properties and activities of its close analogs. The proposed synthetic route offers a practical approach for its preparation, and the summarized biological activities of related thiazole derivatives highlight its potential for further investigation in various therapeutic areas. Future research should focus on the synthesis and biological evaluation of this compound to fully elucidate its chemical and pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS # 51221-43-3, (4-Methyl-Thiazol-2-Yl)-Acetic Acid Ethyl Ester: more information. [ww.chemblink.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide () for sale [vulcanchem.com]

- 9. Nitazoxanide - Wikipedia [en.wikipedia.org]

Thiazole Derivatives: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design and synthesis of a vast array of therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, leading to several FDA-approved drugs. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of thiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their roles in key signaling pathways.

I. Anticancer Activity of Thiazole Derivatives

Thiazole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival. Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells.

Quantitative Data for Anticancer Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiazole derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Thiazolyl-pyrazoline | A549 (Lung) | 2.9 | [1] |

| 2 | Thiazolyl-pyrazoline | H441 (Lung) | 3.8 | [1] |

| 3 | 3-Nitrophenylthiazolyl | MDA-MB-231 (Breast) | 1.21 | [2] |

| 4 | 4-Chlorophenylthiazolyl | MDA-MB-231 (Breast) | 3.52 | [2] |

| 5 | Thiazole-coumarin hybrid | MCF-7 (Breast) | 6.4-36.5 | |

| 6 | Thiazole-coumarin hybrid | HCT-116 (Colon) | 6.4-36.5 | |

| 7 | Thiazole-coumarin hybrid | HepG2 (Liver) | 6.4-36.5 | [3] |

| 8 | Thiazole derivative | Leukemia HL-60(TB) | - | [4][5] |

| 9 | 4-cyanophenyl-2-hydrazinylthiazole | MCF-7 (Breast) | 1.0 ± 0.1 | [6] |

| 10 | 4-cyanophenyl-2-hydrazinylthiazole | HCT-116 (Colon) | 1.1 ± 0.5 | [6] |

Experimental Protocols for Anticancer Evaluation

This protocol describes a general method for the synthesis of thiazolyl-pyrazoline derivatives, a class of compounds showing potent anticancer activity.

Materials:

-

Substituted thiosemicarbazones

-

α-bromo-4-cyanoacetophenone

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the substituted thiosemicarbazone (1 mmol) and α-bromo-4-cyanoacetophenone (1 mmol) in ethanol in a round-bottom flask.

-

Reflux the reaction mixture with stirring for a specified time (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice to precipitate the crude product.

-

Filter the solid precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified thiazolyl-pyrazoline derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

96-well plates

-

Complete growth medium

-

Thiazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for the desired period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways in Cancer Targeted by Thiazole Derivatives

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several thiazole derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy. Thiazole derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[4][5]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Biological Potential of Methyl (4-methyl-1,3-thiazol-2-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the biological potential of Methyl (4-methyl-1,3-thiazol-2-yl)acetate. As of the latest literature review, no direct experimental data on the biological activity of this specific compound has been published. The information presented herein is extrapolated from studies on structurally related compounds, particularly Ethyl (4-methyl-1,3-thiazol-2-yl)acetate, and the broader class of thiazole-containing molecules.

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in drug design. This compound is a small molecule featuring this key heterocycle. While this specific methyl ester has not been extensively studied, its ethyl ester counterpart, Ethyl (4-methyl-1,3-thiazol-2-yl)acetate, is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide aims to explore the potential biological significance of this compound by examining the known activities of related thiazole derivatives.

Physicochemical Properties and Synthesis

The physicochemical properties of this compound can be inferred from its structure. The presence of the ester group and the thiazole ring suggests moderate polarity.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | - |

| Molecular Weight | 171.22 g/mol | - |

| XlogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis

A common route for the synthesis of 2-substituted thiazole-5-carboxylates involves the Hantzsch thiazole synthesis. For the related Ethyl 2-amino-4-methylthiazole-5-carboxylate, a one-pot synthesis from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea has been described. A plausible synthetic route for this compound would likely involve the reaction of a suitable thioamide with a methyl 3-chloroacetoacetate.

Experimental Protocol: Hypothetical Synthesis

A generalized protocol for the synthesis of a 2-substituted-4-methylthiazole derivative is as follows:

-

Thioamide Formation: The corresponding amide is treated with Lawesson's reagent or phosphorus pentasulfide to yield the thioamide.

-

Cyclization (Hantzsch Synthesis): The thioamide is reacted with a 3-halo-2-oxobutanoate ester (e.g., methyl 3-chloro-2-oxobutanoate) in a suitable solvent such as ethanol or acetic acid. The reaction is often heated to reflux.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Potential Biological Activities

Based on the vast body of literature on thiazole derivatives, this compound could be investigated for a range of biological activities.

Anticancer Potential

Thiazole-containing compounds have shown significant promise as anticancer agents. For instance, various substituted thiazoles have demonstrated cytotoxic effects against a range of cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colon cancer (HCT-116). The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents. Synthesized thiazole derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of the thiazole ring is often crucial for the antimicrobial efficacy of these molecules.

Enzyme Inhibition

Thiazole derivatives have been identified as inhibitors of various enzymes. For example, certain thiazole-containing compounds have been shown to inhibit kinases, such as p38 MAP kinase, which are involved in inflammatory signaling pathways. Others have demonstrated inhibitory activity against enzymes like acetylcholinesterase, which is a target in Alzheimer's disease research.

Table 2: Summary of Biological Activities of Structurally Related Thiazole Derivatives

| Compound Class | Biological Activity | Example Target/Assay | Reference |

| 2,4,5-Trisubstituted Thiazoles | Antitumor | Cytotoxicity against MCF-7, HepG2, BGC-823, Hela, and A549 cell lines | [2] |

| Thiazole-based Chalcones | Antimicrobial | Activity against various bacterial strains | [3] |

| 4-Phenyl-5-pyridyl-1,3-thiazoles | p38 MAP Kinase Inhibition | Inhibition of TNF-α release | [4] |

| Thiazole-based Acetamides | Acetylcholinesterase Inhibition | In vitro AChE inhibitory activity | [5] |

Hypothetical Experimental Workflow for Biological Screening

Should this compound be investigated for its biological potential, a standard screening cascade could be employed.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Given the prevalence of thiazole derivatives as kinase inhibitors, one could speculate that this compound might interact with a cellular signaling pathway regulated by kinases. The MAPK/ERK pathway is a well-established signaling cascade involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer.

Conclusion and Future Directions

This compound represents an unexplored small molecule with a privileged heterocyclic scaffold. While direct evidence of its biological activity is currently lacking, the extensive research on related thiazole derivatives suggests a high potential for this compound to exhibit interesting pharmacological properties, particularly in the areas of oncology, infectious diseases, and enzyme inhibition.

Future research should focus on the synthesis and systematic biological evaluation of this compound. An initial broad screening against a panel of cancer cell lines and microbial strains would be a logical first step. Any confirmed activity should be followed by more in-depth studies to elucidate the mechanism of action and identify specific molecular targets. Such a research program could uncover novel therapeutic applications for this and related thiazole-containing compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safety and Handling of Methyl (4-methyl-1,3-thiazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Due to the absence of specific data for Methyl (4-methyl-1,3-thiazol-2-yl)acetate, a conservative approach to hazard assessment is essential. Based on the known hazards of similar thiazole compounds, this chemical should be handled as if it possesses the following potential hazards.

Inferred GHS Hazard Classification:

-

Acute Toxicity (Oral): Category 4 - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1]

-

Flammable Liquids: Category 3 - Flammable liquid and vapor.

GHS Pictograms (Inferred):

-

Exclamation Mark (!): For skin/eye irritation, acute toxicity (harmful), and respiratory tract irritation.

-

Flame (🔥): For flammable liquids.

Signal Word (Inferred): Warning[1]

Hazard Statements (Inferred):

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements (Inferred):

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash hands thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P370+P378: In case of fire: Use dry chemical, CO2, water spray or alcohol-resistant foam to extinguish.

-

-

Storage:

-

P403+P235: Store in a well-ventilated place. Keep cool.[1]

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for structurally similar thiazole derivatives. This data should be used as a guideline for assessing the potential properties of this compound.

| Property | Value (for similar compounds) | Source |

| Boiling Point | 117-118 °C @ 6 mm Hg | [3] |

| Density | 1.147 g/mL at 25 °C | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Refractive Index | n20/D 1.51 | [3] |

| LD50 Oral (Rabbit) | 3,705 mg/kg (for Methyl Acetate) | [4] |

Experimental Protocols

3.1. Standard Handling Protocol for Thiazole Derivatives

This protocol outlines the standard procedure for handling this compound and similar compounds in a laboratory setting.

1. Risk Assessment and Preparation:

- Conduct a thorough risk assessment before beginning any work.

- Consult the Safety Data Sheet (SDS) for any available information. In its absence, use the information in this guide.

- Ensure that a chemical fume hood is available and functioning correctly.

- Locate the nearest eyewash station and safety shower.

- Ensure appropriate spill cleanup materials are readily available.

2. Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.[5]

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[1]

- Body Protection: Wear a flame-resistant lab coat.[6]

- Respiratory Protection: All handling of the compound, both in solid and solution form, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6]

3. Handling and Dispensing:

- Perform all manipulations of the compound within a chemical fume hood.

- Use only non-sparking tools and equipment.[7]

- Ground and bond all containers and receiving equipment to prevent static discharge.[7]

- Avoid contact with skin and eyes.[8]

- Wash hands thoroughly after handling, even if gloves were worn.[1]

4. Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

- Keep away from heat, sparks, open flames, and other sources of ignition.[7]

- Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1]

5. Spill and Leak Procedures:

- Small Spills:

- Evacuate unnecessary personnel from the area.[1]

- Wear appropriate PPE.

- Absorb the spill with an inert material (e.g., sand, vermiculite).

- Collect the absorbed material into a suitable, labeled container for disposal.

- Clean the spill area with soap and water.

- Large Spills:

- Evacuate the laboratory immediately.

- Alert the appropriate emergency response team.

- Prevent the spill from entering drains or waterways.[1]

6. Waste Disposal:

- Dispose of waste in accordance with all local, state, and federal regulations.

- Collect waste in a properly labeled, sealed container.

- Do not dispose of down the drain.

3.2. First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[1]

-

If on Skin: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, seek medical attention.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Visualizations

4.1. Safe Chemical Handling Workflow

Caption: Workflow for the safe handling of this compound.

Biological Considerations and Signaling Pathways

Thiazole derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.[9] They are known to exhibit antimicrobial, antifungal, and in some cases, anti-inflammatory and anticancer properties.[9][10] The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets.

Given that this compound is a thiazole derivative, it may possess biological activity. Researchers working with this compound should be aware of its potential to interact with biological systems. For example, some thiazole derivatives have been shown to act as inhibitors of enzymes such as acetylcholinesterase.[11]

The following diagram illustrates a generalized logical relationship for investigating the biological activity of a novel thiazole derivative.

References

- 1. synerzine.com [synerzine.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Methyl-5-thiazolylethyl acetate | 656-53-1 [chemicalbook.com]

- 4. agilent.com [agilent.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. mdpi.com [mdpi.com]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of Methyl (4-methyl-1,3-thiazol-2-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for Methyl (4-methyl-1,3-thiazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this and related thiazole derivatives.

Molecular Structure and Properties

This compound possesses a core 4-methyl-1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is a prevalent feature in numerous biologically active compounds. The molecule is further functionalized with a methyl acetate group at the 2-position of the thiazole ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases did not yield a complete set of experimentally-derived spectroscopic data for this compound. However, predicted data and data from analogous structures can provide valuable insights for characterization.

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 172.0427 |

| [M+Na]⁺ | 194.0246 |

| [M+K]⁺ | 210.0000 |

| [M-H]⁻ | 170.0281 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined ¹H and ¹³C NMR data for the target compound are not available in the public domain. However, characteristic chemical shifts can be estimated based on known values for similar thiazole derivatives.

Expected ¹H NMR Spectral Features:

-

A singlet for the methyl group on the thiazole ring (CH₃ -C4), likely in the range of δ 2.2-2.6 ppm.

-

A singlet for the methylene protons of the acetate group (CH₂ -COO), expected around δ 3.8-4.2 ppm.

-

A singlet for the methyl ester protons (COO-CH₃ ), typically appearing at δ 3.6-3.9 ppm.

-

A singlet for the proton on the thiazole ring (H-C5), anticipated in the aromatic region, potentially around δ 6.8-7.2 ppm.

Expected ¹³C NMR Spectral Features:

-

A signal for the methyl carbon of the thiazole ring around δ 15-20 ppm.

-

A signal for the methylene carbon of the acetate group around δ 35-45 ppm.

-

A signal for the methyl ester carbon around δ 50-55 ppm.

-

Signals for the thiazole ring carbons (C2, C4, C5) in the range of δ 110-170 ppm.

-

A signal for the carbonyl carbon of the ester group in the range of δ 165-175 ppm.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not currently available. Key vibrational frequencies can be predicted based on the functional groups present in the molecule.

Table 2: Predicted Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1150 - 1250 |

| C=N (Thiazole) | Stretch | 1600 - 1650 |

| C-H (sp³ - CH₃, CH₂) | Stretch | 2850 - 3000 |

| C-H (sp² - Thiazole) | Stretch | 3000 - 3100 |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly documented in readily accessible literature. However, a general synthetic approach and standard analytical procedures can be outlined based on established methods for analogous compounds.

General Synthetic Pathway

A plausible synthetic route to this compound involves the Hantzsch thiazole synthesis. This classical method typically entails the condensation of a thioamide with an α-haloketone. For the target molecule, this would likely involve the reaction of methyl 2-chloroacetoacetate with a suitable thioamide.

Caption: A generalized workflow for the synthesis of the target compound.

General Procedure:

-

Thioamide formation: A suitable starting material is converted to the corresponding thioamide.

-

Cyclization: The thioamide is reacted with an α-haloketone, such as methyl 3-chloro-2-oxobutanoate, in a suitable solvent (e.g., ethanol, DMF). The reaction may be heated to facilitate cyclization.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated by extraction and purified using techniques such as column chromatography or recrystallization.

Spectroscopic Analysis Workflow

The characterization of the synthesized product would follow a standard analytical workflow.

Caption: Standard workflow for spectroscopic characterization.

Instrumentation and Parameters (General):

-

NMR: Spectra would be recorded on a 300, 400, or 500 MHz spectrometer. Samples would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

MS: Mass spectra could be obtained using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) techniques coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

-

IR: Infrared spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer, typically using a KBr pellet or as a thin film on a salt plate.

Conclusion

While a complete experimental dataset for this compound is not currently available in the public domain, this guide provides a foundational understanding of its structure, predicted spectroscopic characteristics, and likely synthetic and analytical methodologies. The provided information serves as a valuable starting point for researchers working on the synthesis and characterization of this and related thiazole-containing molecules. Further experimental work is required to definitively establish the spectroscopic profile of this compound.

Methodological & Application

Synthesis of Methyl (4-methyl-1,3-thiazol-2-yl)acetate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl (4-methyl-1,3-thiazol-2-yl)acetate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the well-established Hantzsch thiazole synthesis, followed by esterification. This protocol offers a reliable method for obtaining the target compound with good purity and yield.

Introduction

This compound and its derivatives are important building blocks in the development of various biologically active molecules. The thiazole ring is a key structural motif in many pharmaceuticals, including antibacterial and anti-inflammatory agents. This protocol details a two-step synthesis beginning with the formation of the corresponding carboxylic acid, (4-methyl-1,3-thiazol-2-yl)acetic acid, via the Hantzsch thiazole synthesis, followed by its esterification to the desired methyl ester.

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

-

Hantzsch Thiazole Synthesis: Reaction of chloroacetone with 2-thioacetamidoacetic acid to form (4-methyl-1,3-thiazol-2-yl)acetic acid.

-

Fischer Esterification: Conversion of the resulting carboxylic acid to its methyl ester using methanol in the presence of an acid catalyst.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1. Hantzsch Synthesis | Chloroacetone, 2-Thioacetamidoacetic acid | (4-methyl-1,3-thiazol-2-yl)acetic acid | 75-85 | >95 |

| 2. Esterification | (4-methyl-1,3-thiazol-2-yl)acetic acid, Methanol, Sulfuric acid (cat.) | This compound | 80-90 | >98 |

Experimental Protocols

Part 1: Synthesis of (4-methyl-1,3-thiazol-2-yl)acetic acid (Hantzsch Thiazole Synthesis)

Materials:

-

Chloroacetone (1.0 eq)

-

2-Thioacetamidoacetic acid (1.0 eq)

-

Ethanol

-

Sodium bicarbonate

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-thioacetamidoacetic acid (1.0 eq) in ethanol.

-

To this solution, add chloroacetone (1.0 eq) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted chloroacetone.

-

Acidify the aqueous layer to pH 3-4 with dilute hydrochloric acid. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid product, (4-methyl-1,3-thiazol-2-yl)acetic acid, under vacuum.

Part 2: Synthesis of this compound (Fischer Esterification)

Materials:

-

(4-methyl-1,3-thiazol-2-yl)acetic acid (1.0 eq)

-

Methanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend (4-methyl-1,3-thiazol-2-yl)acetic acid (1.0 eq) in an excess of methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Remove the ice bath and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure this compound.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Signaling Pathway and Logical Relationship Diagram

While this compound is a synthetic intermediate, its derivatives often play roles in various biological pathways. The thiazole moiety is a known pharmacophore that can interact with a range of biological targets. For instance, certain thiazole derivatives have been shown to inhibit protein kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Disruption of these pathways is a hallmark of diseases such as cancer. The diagram below illustrates a generalized kinase signaling pathway that could be a target for derivatives of the synthesized compound.

Caption: Potential inhibition of a kinase pathway by a thiazole derivative.

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Methyl (4-methyl-1,3-thiazol-2-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiazole moiety is a fundamental heterocyclic scaffold present in numerous biologically active compounds and approved pharmaceuticals, including Vitamin B1.[1][2] Derivatives of thiazole exhibit a wide range of therapeutic potential, finding applications as antimicrobial, anti-inflammatory, and anticancer agents.[3][4] The Hantzsch thiazole synthesis, first described in 1887 by Arthur Hantzsch, remains a cornerstone for constructing the thiazole ring.[5][6] This reaction is known for its simplicity and high yields, typically involving the condensation of an α-haloketone with a thioamide.[7]

These application notes provide a detailed protocol for the synthesis of Methyl (4-methyl-1,3-thiazol-2-yl)acetate, a valuable intermediate in the development of various therapeutic agents and agrochemicals.[8][9] The procedure is based on the classic Hantzsch reaction mechanism, offering a reliable method for laboratory-scale synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the reaction of a thioamide (Methyl 3-amino-3-thioxopropanoate) with an α-haloketone (Chloroacetone). The mechanism involves an initial S-alkylation (SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7][10]

Caption: Hantzsch thiazole synthesis mechanism overview.

Experimental Protocol

This protocol outlines the synthesis of this compound from chloroacetone and Methyl 3-amino-3-thioxopropanoate.

Materials:

-

Methyl 3-amino-3-thioxopropanoate

-

Chloroacetone (stabilized)

-

Absolute Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ethyl Acetate

-

Hexane

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration (Büchner funnel)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (silica gel)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 3-amino-3-thioxopropanoate (1.0 eq) in absolute ethanol (30 mL).

-

Slowly add chloroacetone (1.0 eq) to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours.[11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v).[7]

-

Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and deionized water (2 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.[11]

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[3]

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Chloroacetone is a lachrymator and is toxic. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Use caution when heating flammable solvents like ethanol.

Data Presentation

The following table summarizes the reactants and expected product information for a typical laboratory-scale synthesis.

| Compound | Role | Molar Eq. | MW ( g/mol ) | Typical Amount |

| Methyl 3-amino-3-thioxopropanoate | Thioamide | 1.0 | 133.15 | 5.00 g (37.5 mmol) |

| Chloroacetone | α-Haloketone | 1.0 | 92.52 | 3.47 g (37.5 mmol) |

| Absolute Ethanol | Solvent | - | 46.07 | 30 mL |

| Product | ||||

| This compound | Final Product | - | 185.25 | Yield: 75-85% |

Experimental Workflow Visualization

The overall experimental process can be visualized as a straightforward workflow from reaction setup to product characterization.

Caption: Workflow for the synthesis and purification of the target thiazole.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

Applications of Methyl (4-methyl-1,3-thiazol-2-yl)acetate in Agrochemicals: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Methyl (4-methyl-1,3-thiazol-2-yl)acetate and its derivatives are emerging as a significant class of compounds in the field of agrochemicals. The inherent biological activity of the thiazole ring has prompted extensive research into its potential applications for crop protection and enhancement. This document provides a comprehensive overview of the current understanding of this compound's role in agrochemicals, including its potential as a fungicide and plant growth regulator. While specific quantitative data for the methyl ester is limited in publicly available literature, data from its close analog, Ethyl (4-methyl-1,3-thiazol-2-yl)acetate, and other related thiazole derivatives provide valuable insights into its potential efficacy.

Fungicidal Applications

Thiazole derivatives have demonstrated broad-spectrum antifungal activity against a variety of phytopathogens. The proposed mechanism of action for many antifungal thiazoles involves the disruption of the fungal cell membrane's integrity. A primary target is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane function and inhibiting fungal growth.

Table 1: Fungicidal Activity of Thiazole Derivatives Against Various Phytopathogens

| Compound Class | Fungal Species | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |

| N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives | Sclerotinia sclerotiorum | 9.5 | Hymexazol | - |

| N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives | Botrytis cinerea | 24.6 | Hymexazol | - |

| N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives | Curvularia lunata | 20.8 | Hymexazol | - |

| Phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety | Sclerotinia sclerotiorum | 0.51 | Carbendazim | 0.57 |

| Psoralen derivatives containing acylthiourea moiety | Botrytis cinerea | 9.09 | YZK-C22 | 13.41 |

| Psoralen derivatives containing sulfonohydrazide moiety | Physalospora piricola | 12.12 | - | - |

| Psoralen derivatives containing sulfonohydrazide moiety | Botrytis cinerea | 12.49 | - | - |

| Psoralen derivatives containing sulfonohydrazide moiety | Cercospora arachidicola | 13.22 | - | - |

Note: The data presented is for structurally related thiazole derivatives and not for this compound itself. This information is intended to provide a general understanding of the potential fungicidal activity of this class of compounds.

Plant Growth Regulation

The ethyl ester counterpart, Ethyl (4-methyl-1,3-thiazol-2-yl)acetate, has been identified for its potential as a plant growth regulator, capable of promoting enhanced growth and yield in various crops.[1] Thiazole derivatives, more broadly, have been investigated for their ability to influence plant development.[2] The specific effects can vary depending on the compound's structure and the plant species.

Table 2: Plant Growth Regulating Effects of Thiazole Derivatives

| Compound Class | Plant Species | Observed Effect |

| 2,4-diamino-5-substituted-thiazole derivatives | Various | Growth-regulating responses[2] |

Note: This table highlights the known plant growth regulating effects of the broader class of thiazole derivatives. Specific studies on this compound are needed to confirm its activity.

Experimental Protocols

The following are detailed protocols for evaluating the fungicidal and plant growth regulating activities of this compound. These are generalized methods that can be adapted for specific experimental needs.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol details the procedure for determining the half-maximal effective concentration (EC50) of a test compound against various phytopathogenic fungi.

Materials:

-

This compound

-

Phytopathogenic fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes (9 cm diameter)

-

Sterile cork borer (5 mm diameter)

-

Dimethyl sulfoxide (DMSO)

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve a known weight of this compound in DMSO to prepare a stock solution of high concentration (e.g., 10 mg/mL).

-

Preparation of Media with Test Compound: Autoclave the PDA medium and cool it to 50-60°C. Add the appropriate volume of the stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with PDA and DMSO only. Pour the media into sterile petri dishes.

-

Inoculation: From a fresh, actively growing culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc at the center of each PDA plate (both control and treated).

-

Incubation: Incubate the plates at a suitable temperature for the specific fungus (typically 25-28°C) in the dark.

-

Data Collection: After a defined incubation period (when the mycelial growth in the control plate has reached a significant portion of the plate), measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.

-

Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

-

DC = Average diameter of the fungal colony on the control plate.

-

DT = Average diameter of the fungal colony on the treated plate.

-

-